molecular formula C9H8N2O2S B019452 1-(Phenylsulfonyl)-1H-pyrazole CAS No. 108128-27-4

1-(Phenylsulfonyl)-1H-pyrazole

Cat. No. B019452
CAS RN: 108128-27-4
M. Wt: 208.24 g/mol
InChI Key: ATJIFKKDVQVXKP-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrazole (PSP) is a novel chemical compound with a wide range of applications in the scientific research field. PSP is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. PSP is an important chemical intermediate for the synthesis of various compounds, and has been extensively studied for its potential applications in the pharmaceutical, agrochemical and chemical industries. PSP has been used as an important starting material for the synthesis of many biologically active compounds, such as antibiotics, antifungals, anti-inflammatory agents and other drugs. PSP also has potential applications in the field of biochemistry, as it can be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Antiviral Applications : New derivatives of 1-(Phenylsulfonyl)-1H-Pyrazole show improved potency and selectivity in inhibiting Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication (Desideri et al., 2019).

  • Organic Synthesis : 2-Aminophenyl-1H-pyrazole effectively directs copper-mediated C-H bond amidation and sulfonamidation, producing amides and sulfonamides in moderate to excellent yields (Lee et al., 2016).

  • Material Science : 3(5)-phenol-1H-pyrazoles show potential for efficient blue solid emitters and tautomerization-induced ON/OFF fluorescence switching, providing insights into Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence mechanisms (Tang et al., 2016).

  • Pharmacological Applications : New 1H-pyrazole derivatives with an aryl sulfonate moiety show potential as anti-inflammatory agents and antimicrobial agents against various microbial strains (Kendre et al., 2013).

  • Synthetic Chemistry : Diazomethane-enyne sulfone reaction provides a convenient synthesis of alkynylpyrazoles, yielding 4-alkynyl-1H-pyrazoles and 4,5-Bis(alkynyl)-1H-pyrazoles in good yields (Yoshimatsu et al., 1997).

  • Antitumor Activity : Synthesized pyrazole-sulfonamide derivatives exhibit promising antitumor activity, particularly being cell selective against rat brain tumor cells, with a broad spectrum of anticancer activity comparable to 5-fluorouracil and cisplatin (Mert et al., 2014).

  • Anti-Inflammatory Properties : Diarylpyrazoles containing a phenylsulphone or carbonitrile moiety exhibit significant anti-inflammatory activity and potential as new anti-inflammatory agents with lower gastrointestinal side effects (Nassar et al., 2011).

  • Cancer Research : A synthesized compound with a planar pyrazole ring and strong conjugation with the 5-amino N atom shows potential as an antitumour agent (Kettmann et al., 2005).

  • Organic Synthesis and Catalysis : N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a related compound, serves as a potential intermediate for preparing nitrogen-heterocycles with applications in organic synthesis and catalysis (Ito et al., 1983).

  • Synthesis of Heterocycles : Tandem reaction of propargyl alcohol and N-sulfonylhydrazone allows for the synthesis of dihydropyrazole, used to prepare 3,3-diarylacrylonitrile, with N-sulfonyl allenamide as the key intermediate (Zhu et al., 2011).

Safety and Hazards

1-(Phenylsulfonyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of sulfone chemistry, which includes compounds like 1-(Phenylsulfonyl)-1H-pyrazole, is a burgeoning area of research . The potential application of this chemistry for the synthesis of natural products is being explored . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is also a promising future direction .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1-(Phenylsulfonyl)-1H-pyrazole at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

properties

IUPAC Name

1-(benzenesulfonyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJIFKKDVQVXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343306
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108128-27-4
Record name 1-BENZENESULFONYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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